molecular formula C15H24N2O3S B4438756 N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide

N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4438756
M. Wt: 312.4 g/mol
InChI Key: WWDJWLHSIBPZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide, also known as MSAB, is a chemical compound that has been extensively studied for its potential use in scientific research. MSAB has been shown to have various biochemical and physiological effects, making it a promising candidate for research in a variety of fields. In

Mechanism of Action

The mechanism of action of N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide in lab experiments is its specificity. N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide has been shown to selectively inhibit the activity of COX-2 and HDACs, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide in lab experiments is its potential toxicity. N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide. One area of research could focus on developing more potent and selective inhibitors of COX-2 and HDACs based on the structure of N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide. Another area of research could focus on the use of N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide in combination with other drugs to enhance its anti-inflammatory and anti-cancer effects. Finally, further research is needed to fully understand the mechanism of action of N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide and its potential use in various biological processes.

Scientific Research Applications

N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for research in the fields of pain management and inflammation. N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-3-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-10(2)14(11(3)4)16-15(18)12-7-6-8-13(9-12)17-21(5,19)20/h6-11,14,17H,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDJWLHSIBPZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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